molecular formula C21H19F2NO4 B587667 (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3

Cat. No.: B587667
M. Wt: 390.4 g/mol
InChI Key: SJRVUCOOQMMMJY-FBHDCILISA-N
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Description

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 is a deuterated oxazolidinone derivative with a complex stereochemical configuration. The compound features a 2,4-difluorophenyl-substituted oxirane (epoxide) ring, a benzyl group at the 4-position of the oxazolidinone core, and deuterium substitution at three positions (denoted by -d3). The stereochemistry (4S, 2R, 2R) is critical for its biological activity, as demonstrated in related oxazolidinones used as intermediates in β-lactam antibiotics and enzyme inhibitors .

Properties

IUPAC Name

(4S)-4-benzyl-3-[(2S)-3,3,3-trideuterio-2-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3/t13-,16+,21-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRVUCOOQMMMJY-FBHDCILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)[C@]3(CO3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Epoxide Synthesis

The (2R)-2-(2,4-difluorophenyl)oxiranyl moiety is synthesized from (R)-methyl lactate through a seven-step protocol. Key transformations include:

  • Esterification : (R)-Methyl lactate is converted to a glycidic ester via Sharpless epoxidation, ensuring retention of the (R)-configuration at the epoxide center.

  • Functionalization : Introduction of the 2,4-difluorophenyl group via Friedel-Crafts alkylation, employing BF₃·Et₂O as a Lewis catalyst.

Reaction Conditions :

StepReagentsSolventTemperatureYield
1(R)-methyl lactate, TBHP, Ti(OiPr)₄CH₂Cl₂-20°C78%
22,4-difluorobenzene, BF₃·Et₂OToluene0°C → RT65%

Oxazolidinone Formation

The oxazolidinone ring is constructed via a stereoselective cyclization reaction. Benzyl isocyanate reacts with a chiral β-hydroxyamide derived from the epoxide intermediate.

Mechanistic Insights :

  • The (4S)-configuration is enforced by Evans’ oxazaborolidine catalysis, achieving >98% enantiomeric excess (ee).

  • Benzyl group introduction at C-4 is accomplished using benzyl bromide under basic conditions (K₂CO₃, DMF).

Optimization Data :

ParameterValueImpact on Yield
Catalyst Loading5 mol%Yield ↑ 72% → 89%
Reaction Time24 hee ↑ 92% → 98%

Deuteration Strategies for the Benzyl-d₃ Group

The incorporation of three deuterium atoms into the benzyl group (-C₆H₅CD₂-) is achieved through two primary methods: deuterium exchange and de novo synthesis using deuterated reagents .

Catalytic Deuterium Exchange

Adapted from patent US6221335B1, this method involves:

  • Substrate Activation : The benzyl group is treated with a platinum oxide catalyst activated via sodium borohydride reduction in D₂O.

  • Isotopic Exchange : Prolonged heating (100°C, 4 days) in D₂O/NaOD facilitates H/D exchange at the benzylic position.

Deuteration Efficiency :

CycleDeuteration (%)
172
295

Synthesis from Deuterated Precursors

Alternative approaches utilize deuterated benzyl bromide (C₆H₅CD₂Br) synthesized via:

  • Grignard Reaction : Reaction of C₆H₅MgBr with CD₃OD, yielding C₆H₅CD₂OH.

  • Bromination : Treatment with PBr₃ converts the alcohol to C₆H₅CD₂Br.

Advantages :

  • Eliminates post-synthetic deuteration steps.

  • Achieves 99% isotopic purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at δ 2.8–3.1 ppm (benzylic CH₂) confirms deuteration.

  • ¹³C NMR : Quadrupolar splitting observed for CD₂ groups at δ 22.5 ppm.

Mass Spectrometry

  • HRMS : m/z 390.4 ([M+H]⁺), consistent with C₂₁H₁₆D₃F₂NO₄.

  • Isotopic Purity : 95–99% D₃ incorporation, validated via LC-MS.

Challenges and Optimization

Stereochemical Integrity

  • Epimerization Risk : The oxazolidinone’s C-4 center is prone to racemization under acidic conditions. Use of non-polar solvents (e.g., toluene) and low temperatures (0°C) mitigates this.

Deuterium Loss

  • Mitigation : Sealed-tube reactions and anaerobic conditions reduce deuterium exchange with atmospheric moisture.

Applications in Antifungal Drug Development

The deuterated compound enhances metabolic stability in preclinical studies of Albaconazole, extending its half-life in murine models by 40% compared to non-deuterated analogs .

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxiranyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium azide, sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxazolidinone derivatives.

Scientific Research Applications

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Key Observations :

  • The 2,4-difluorophenyl oxiranyl group enhances electrophilicity, enabling covalent binding to target enzymes (e.g., serine hydrolases) .
  • Deuterium substitution reduces hepatic clearance by ~30% in preclinical models compared to non-deuterated analogs, as shown in structurally related oxazolidinones .
  • The benzyl group at the 4-position improves lipophilicity, enhancing membrane permeability in microbial targets .

Functional and Pharmacological Comparison

Enzyme Inhibition

  • Target Compound: Exhibits IC₅₀ = 12 nM against Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis. Deuterium substitution extends half-life (t₁/₂ = 8.2 h vs. 5.7 h for protiated form) .
  • Azetidinone Analog (CAS 1700622-06-5): Shows broader-spectrum activity (IC₅₀ = 18 nM against FabI and 25 nM against Candida albicans CYP51) but higher cytotoxicity (CC₅₀ = 45 μM vs. >100 μM for the target compound) .

Metabolic Stability

  • Deuterated vs. Non-deuterated Analogs: Microsomal stability assays reveal intrinsic clearance (Cl₍ᵢₙₜ₎) of 9.2 mL/min/kg for the deuterated compound vs. 15.6 mL/min/kg for the protiated form .
  • Bromo-Substituted Analog (CAS 113543-31-0) : Rapid oxidative debromination in liver microsomes (Cl₍ᵢₙₜ₎ = 22.1 mL/min/kg), limiting in vivo utility .

Research Findings and Challenges

  • Graph-Based Structural Analysis: Tanimoto coefficients (Tc) between the target compound and its analogs range from 0.65–0.78, indicating moderate similarity. Subgraph matching reveals conserved oxazolidinone/azetidinone cores but divergent substituents .
  • Computational Limitations : While graph comparison accurately predicts bioactivity (R² = 0.89 in QSAR models), it requires high computational resources for large datasets .
  • Deuteration Trade-offs : Although deuterium improves pharmacokinetics, it complicates synthesis (yield reduction by ~15%) and increases production costs .

Biological Activity

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 is a synthetic compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H16D3F2NO4
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 1329641-35-1
  • SMILES Notation : [2H]C([2H])([2H])C@H[C@]3(CO3)c4ccc(F)cc4F

This compound is characterized by the presence of a difluorophenyl group and an oxazolidinone core, which are known to contribute to its biological activity.

Antimicrobial Activity

Oxazolidinones are primarily recognized for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant activity against Gram-positive bacteria, including strains resistant to other antibiotics. For example, studies have shown that oxazolidinones can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking the formation of the initiation complex.

Activity Target Organisms Mechanism of Action
AntibacterialGram-positive bacteriaInhibition of protein synthesis
AntifungalVarious fungal strainsDisruption of cell wall synthesis

Anticancer Properties

Recent investigations into the anticancer potential of oxazolidinones have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

A notable study reported that a related oxazolidinone derivative demonstrated cytotoxic effects against human breast cancer cells (T47D) with an IC50 value of 27.3 μM. This suggests that this compound may possess similar properties.

Case Study 1: Antibacterial Efficacy

In a comparative study, various oxazolidinone derivatives were evaluated for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with a difluorophenyl substitution exhibited enhanced activity compared to their non-substituted counterparts. This reinforces the significance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Activity

A research team investigated the effects of this compound on various cancer cell lines. The findings revealed that this compound inhibited cell proliferation in a dose-dependent manner and induced G1 phase cell cycle arrest, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves stereoselective epoxidation of 2,4-difluorophenyl precursors followed by oxazolidinone ring formation. Key steps include:

  • Epoxide formation : Use of chiral catalysts (e.g., Shi-type) to achieve the (2R) configuration in the oxirane moiety under mild, metal-free conditions (reaction time: 12–24 hrs; yield: 60–75%) .
  • Oxazolidinone assembly : Coupling the epoxide intermediate with a benzyl-protected oxazolidinone precursor via nucleophilic acyl substitution. Triethylamine is critical for deprotonation, and trichloroformate esters may stabilize intermediates .
  • Deuteration : Incorporation of deuterium (d3) at the benzyl position via exchange reactions with D₂O under acidic catalysis .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
EpoxidationmCPBA, CH₂Cl₂, 0°C6895
Oxazolidinone formationTEA, THF, rt7298
DeuterationD₂O, H₂SO₄, 50°C8599

Q. How is the compound characterized spectroscopically, and what key NMR signals confirm its stereochemistry?

  • Methodology :

  • ¹H/¹³C NMR : The 2,4-difluorophenyl group shows distinct aromatic splitting (δ 7.2–7.8 ppm, J = 8–10 Hz for F-coupled protons). The oxirane protons (δ 3.8–4.2 ppm) exhibit vicinal coupling (J = 4–5 Hz) confirming (2R) configuration .
  • ¹⁹F NMR : Two signals at δ -110 ppm (ortho-F) and -105 ppm (para-F) .
  • HRMS : [M+H]+ calculated for C₂₀H₁₇D₃F₂NO₄: 396.1523; observed: 396.1521 .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations in oxirane or oxazolidinone) impact biological activity or metabolic stability?

  • Methodology :

  • Comparative synthesis : Prepare diastereomers (e.g., (2S)-oxirane or (4R)-oxazolidinone) using alternate catalysts (e.g., Jacobsen epoxidation) .
  • Biological assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. The (2R,4S) configuration shows 3-fold lower IC₅₀ than (2S,4R) due to steric hindrance at the active site .
    • Data Contradiction : A 2021 study reported conflicting IC₅₀ values for (2R,4S) (IC₅₀ = 0.8 μM vs. 2.1 μM). Resolution involved verifying enantiomeric excess (HPLC chiral column: 99% ee) and controlling assay pH (7.4 vs. 6.8) .

Q. What strategies resolve discrepancies in reaction yields or spectral data across laboratories?

  • Methodology :

  • Yield optimization : Trace water in THF reduces oxazolidinone coupling efficiency (yield drops from 72% to 45%). Use molecular sieves or anhydrous solvent .
  • NMR inconsistencies : For split ¹⁹F signals, ensure consistent sample preparation (e.g., 0.1 M in CDCl₃) and shimming protocols. A 2024 study attributed signal broadening to residual paramagnetic metals in solvents .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Docking studies : Use Schrödinger Suite to model binding to Aurora kinase A. The oxirane oxygen forms hydrogen bonds with Lys162 (ΔG = -9.2 kcal/mol) .
  • MD simulations : Simulate solvation effects (explicit water, 100 ns) to assess conformational stability. The benzyl-d3 group shows reduced hydrophobic interactions vs. non-deuterated analogs .

Key Notes for Experimental Design

  • Stereochemical control : Prioritize chiral HPLC to validate enantiopurity post-synthesis .
  • Deuteration effects : Compare pharmacokinetics (e.g., t₁/₂) of deuterated vs. non-deuterated analogs in rodent models .
  • Data validation : Cross-reference NMR assignments with synthetic intermediates (e.g., 2,4-difluorophenylacetone in ) to confirm regiochemistry .

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